molecular formula C44H85N4O10P B14022125 [(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Cat. No.: B14022125
M. Wt: 861.1 g/mol
InChI Key: XVZOPKPKNYXASJ-VQJSHJPSSA-N
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Description

[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is a complex organic compound that features multiple functional groups, including azido, ethoxycarbonylamino, hydroxyphosphoryl, and octadecanoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:

    Formation of the azidoethoxycarbonylamino group: This step involves the reaction of an ethoxycarbonylamino precursor with sodium azide (NaN₃) under mild conditions.

    Attachment of the hydroxyphosphoryl group: This can be achieved by reacting the intermediate with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base.

    Esterification to form the octadecanoyloxy groups: This step involves the reaction of the intermediate with octadecanoic acid (stearic acid) in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The ethoxycarbonylamino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethoxycarbonylamino derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

Biology

In biological research, the azido group can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.

Medicine

Industry

The compound can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which [(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with cellular membranes to facilitate the transport of therapeutic agents. The azido group can participate in click chemistry reactions, enabling the conjugation of the compound to various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] palmitate
  • [(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] myristate

Uniqueness

[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C44H85N4O10P

Molecular Weight

861.1 g/mol

IUPAC Name

[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C44H85N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)55-39-41(40-57-59(52,53)56-38-35-46-44(51)54-37-36-47-48-45)58-43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,51)(H,52,53)/t41-/m1/s1

InChI Key

XVZOPKPKNYXASJ-VQJSHJPSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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